molecular formula C6H7NO2 B13161540 N-(2-methylfuran-3-yl)formamide

N-(2-methylfuran-3-yl)formamide

Cat. No.: B13161540
M. Wt: 125.13 g/mol
InChI Key: UTESYOMCJPLCCY-UHFFFAOYSA-N
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Description

N-(2-methylfuran-3-yl)formamide: is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 2-position and a formamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylfuran-3-yl)formamide can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with formamide under specific conditions. The reaction typically requires a catalyst and may be carried out under microwave-assisted conditions to enhance the reaction rate and yield . The use of coupling reagents such as DMT/NMM/TsO− or EDC can also facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and substrate concentrations, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylfuran-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The formamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-methylfuran-3-yl)formamide is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable candidates for drug development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-(2-methylfuran-3-yl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan ring and formamide group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects.

Comparison with Similar Compounds

    N-(2-furyl)formamide: Similar structure but without the methyl group at the 2-position.

    N-(2-methylfuran-3-yl)acetamide: Similar structure with an acetamide group instead of a formamide group.

    N-(2-methylfuran-3-yl)benzamide: Similar structure with a benzamide group instead of a formamide group.

Uniqueness: N-(2-methylfuran-3-yl)formamide is unique due to the presence of both a methyl group and a formamide group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

N-(2-methylfuran-3-yl)formamide

InChI

InChI=1S/C6H7NO2/c1-5-6(7-4-8)2-3-9-5/h2-4H,1H3,(H,7,8)

InChI Key

UTESYOMCJPLCCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)NC=O

Origin of Product

United States

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